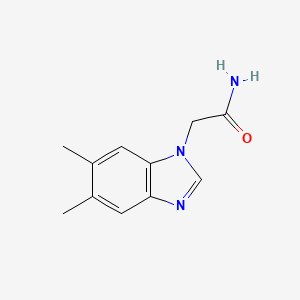

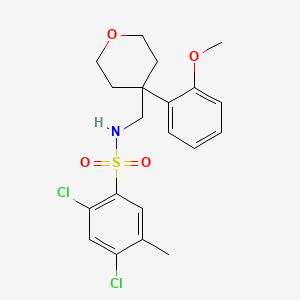

![molecular formula C19H19BrO4 B2497926 1-[5-溴-2-(异丙氧基)苯基]-3-(2-羟基-4-甲基苯基)丙烷-1,3-二酮 CAS No. 1630763-52-8](/img/structure/B2497926.png)

1-[5-溴-2-(异丙氧基)苯基]-3-(2-羟基-4-甲基苯基)丙烷-1,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar 1,3-dione compounds involves the formation of ligands that coordinate with transition metals through oxygen atoms, indicating a versatile approach to their creation. These processes often yield compounds that can interact with metals in a 2:1 ligand-to-metal ratio, showcasing the complex's potential for forming structured complexes with specific stoichiometries (Sampal et al., 2018).

Molecular Structure Analysis

The molecular structures of 1,3-diones have been extensively studied, revealing cis-diketo (Z,Z) conformations and interactions with metals through β-diketo systems. These structures are characterized by specific dihedral angles and coordination types, indicating a stable configuration conducive to forming complexes (Emsley et al., 1987).

Chemical Reactions and Properties

1,3-diones undergo a variety of chemical reactions, including coordination with transition metals, demonstrating their reactivity and potential as ligands in metal complexes. These reactions are pivotal for the antimicrobial properties observed in metal complexes derived from 1,3-dione compounds (Sampal et al., 2018).

Physical Properties Analysis

The physical properties of 1,3-dione compounds, such as their crystalline structures and hydrogen bonding patterns, have been elucidated through X-ray crystallography and other analytical techniques. These properties are essential for understanding the stability, solubility, and overall behavior of these compounds under different environmental conditions (Low et al., 2002).

Chemical Properties Analysis

The chemical properties of 1,3-diones, including their reactivity with various reagents and their behavior in the presence of metals, highlight their potential in synthetic chemistry and materials science. The electron-donating and withdrawing effects of substituents on the phenyl ring significantly influence the π-delocalization within the molecule, affecting its reactivity and interactions (Galer et al., 2014).

科学研究应用

合成和表征

合成技术:该化合物已在各种研究中合成,重点关注其制备技术和条件。例如,Brown,Browne和Eastwood(1983)通过闪蒸真空热解法探讨了类似二酮化合物的合成,指出了生产1-苯基丙烷-1,2-二酮衍生物的方法(Brown, Rfc et al., 1983)。

金属配合物的表征:Sampal等人(2018)专注于1,3-二酮及其金属配合物的合成,强调它们作为双齿配体的潜力。这意味着该化合物能够与过渡金属结合,形成具有潜在应用(Sampal, S. N. et al., 2018)的配合物。

发光性能

- 发光研究:Meshkova等人(2011)对不同金属的各种1,3-二酮衍生物的发光性能进行了研究。这些发现表明该化合物在发光材料中的潜在应用或作为化学分析中的探针(Meshkova, S. B. et al., 2011)。

抗菌筛选

抗菌性能:该化合物及其衍生物已被评估其抗菌性能。例如,Sampal及其同事合成了这种二酮的变体,并测试了其金属配合物的抗菌和抗真菌活性,表明其在开发新的抗菌剂中的潜力(Sampal, S. N. et al., 2018)。

抗菌,抗真菌和抗氧化活性:Sheikh和Hadda(2013)合成了1,3-二酮的衍生物,并对其进行了抗菌,抗真菌和抗氧化活性测试。这表明该化合物在创造新的药理活性剂中的实用性(Sheikh,Javed等人,2013)。

光环化和互变异构研究

光环化研究:Hamer和Samuel(1973)探讨了类似二酮化合物的光环化,指出了该化合物在光化学应用中的潜力,或作为有机化学研究模型(Hamer, N. K. et al., 1973)。

互变异构和酸碱性质:Mahmudov等人(2011)研究了β-二酮的偶氮衍生物的互变异构和酸碱性质,包括与所讨论化合物类似的结构。这项研究有助于理解这类化合物的化学行为和性质(Mahmudov, K. et al., 2011)。

作用机制

Target of Action

Boronic acids and their esters, which this compound appears to contain, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Without specific information, it’s difficult to determine the exact mode of action. Boronic acids and their esters are known to undergo hydrolysis, which could potentially release active substances or alter the compound’s interaction with its targets .

Biochemical Pathways

The hydrolysis of boronic esters could potentially affect various biochemical processes, depending on the resulting substances .

Pharmacokinetics

Boronic acids and their esters are known to be only marginally stable in water, which could affect their bioavailability .

Action Environment

The pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.

未来方向

属性

IUPAC Name |

1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQBBGVBBRMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

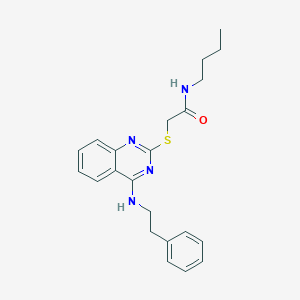

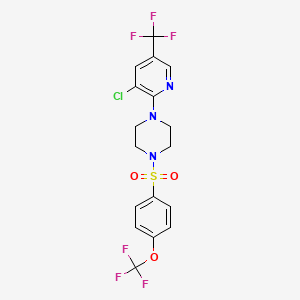

![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)

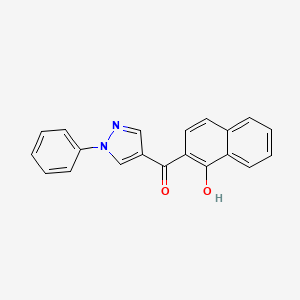

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

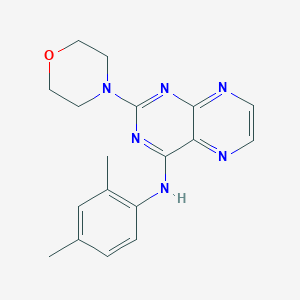

![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

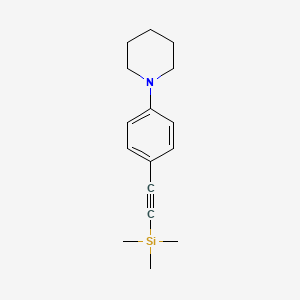

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

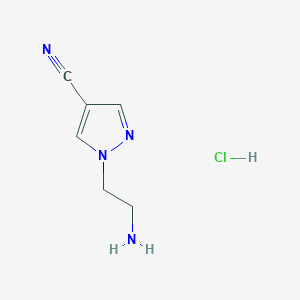

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)